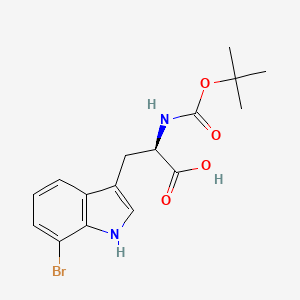

Boc-7-Bromo-D-tryptophan

説明

Boc-7-Bromo-D-tryptophan is a specialty product used in proteomics research . Its molecular formula is C16H19BRN2O4 and it has a molecular weight of 383.24 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an indole functional group and a tert-butoxycarbonyl (Boc) group . The InChI code for this compound is XQVLODKGIHVFTP-LBPRGKRZSA-N .科学的研究の応用

Serotonergic System and Neurotransmitter Synthesis

- Brain Serotonergic System and α‐Methyl‐l‐tryptophan : Studies have highlighted α‐Methyl‐l‐tryptophan (α‐MTrp), an analog of tryptophan, for its utility in determining brain serotonin (5‐HT) synthesis rates. It's particularly noted for its trapping in brain tissue, making it a useful tracer in studying 5‐HT synthesis. This has applications in drug studies and understanding neuropsychiatric disorders (Diksic & Young, 2001).

Photocatalysis and Material Science

- (BiO)2CO3-based Photocatalysts : BOC, belonging to the Aurivillius-related oxide family, has applications in healthcare, photocatalysis, and other fields. The material’s wide bandgap limits its visible light absorption, leading to various strategies, like doping with nonmetals, to enhance its photocatalytic performance. This has implications for environmental cleanup and energy applications (Ni et al., 2016).

Tryptophan Metabolic Pathways and Health Implications

Tryptophan Metabolic Pathways : Tryptophan is an essential amino acid with a significant role in the serotonergic system of the brain. Elevated dietary tryptophan has shown effects like aggression suppression and stress cortisol reduction, mediated by the brain's serotonergic system. The metabolic fate of tryptophan, particularly in the kynurenine pathway, has implications for mental health and neurodegenerative diseases (Höglund et al., 2019).

Microbiota-derived Tryptophan Metabolites : The gut microbiome's role in metabolizing tryptophan into beneficial products like indole-3-propionic acid has implications for metabolic diseases and intestinal health. This highlights the health benefits of the intestinal microbiome in utilizing dietary amino acids, especially tryptophan (Galligan, 2018).

Immune Modulation by Tryptophan : Tryptophan and its metabolites play a role in regulating immune responses in animals. This includes influencing T lymphocyte proliferation, immunoglobulin levels, and antigen-presenting organization. Understanding tryptophan's effects and mechanisms can benefit livestock and poultry producers in enhancing animal health (Bai et al., 2016).

Neuroprotective and Therapeutic Aspects

- Kynurenine Pathway in Neuropsychiatric Disorders : The kynurenine pathway, a major tryptophan metabolic route, plays a role in psychiatric diseases like mood disorders and schizophrenia. Modulating this pathway can serve as a target for drug action, potentially leading to novel therapeutic agents for these conditions (Muneer, 2020).

Biomedical Applications

- IDO in Cancer and Immunotherapy : Indoleamine 2,3-dioxygenase (IDO) is a tryptophan-catabolizing enzyme with implications in cancer progression and immunotherapy. Understanding IDO's role in tryptophan catabolism and its influence on the tumor microenvironment can inform cancer treatment strategies and the development of therapeutic inhibitors (Prendergast et al., 2018).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R)-3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVLODKGIHVFTP-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

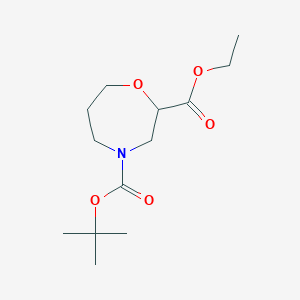

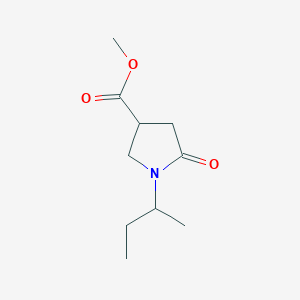

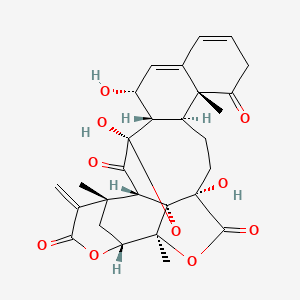

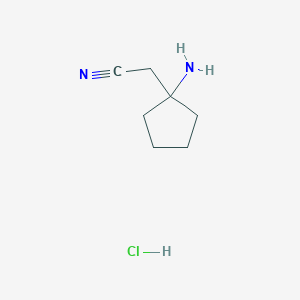

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

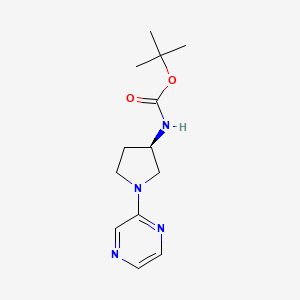

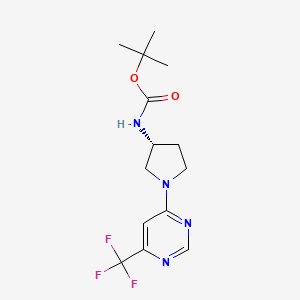

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B3027697.png)

![[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3027700.png)

![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)

![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)

![tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate](/img/structure/B3027716.png)